molecular formula C10H11F3O B062127 3-(4-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 180635-74-9

3-(4-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No. B062127
Key on ui cas rn: 180635-74-9
M. Wt: 204.19 g/mol
InChI Key: RDCHJYSYGXHSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

In an inert atmosphere, 3-(4-Trifluoromethyl-phenyl)-propionic acid (10 g, 45.8 mmol) was dissolved in anhydrous THF (250 ml) and cooled to 0° C. followed by the addition of a 1 M solution of borane in THF (69 ml, 69 mmol). Stirring was continued at 0° C. for 1 h and 16 h at rt followed by slow addition of methanol (100 ml) and water (100 ml). The organic solvents were evaporated under reduced pressure. The remaining water phase was extracted with DCM (3×100 ml) and the combined organic layers were washed with brine (100 ml), dried over magnesium sulfate, filtered and concentrated in vacuo. The crude residue was purified by flash chromatography (silicagel, DCM/methanol=9/1 to give 9.25 g (99%) of 3-(4-Trifluoromethyl-phenyl)-propan-1-ol. LC-MS: tR=0.89 min; [M+H]+=no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
69 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11](O)=[O:12])=[CH:5][CH:4]=1.B.CO.O>C1COCC1>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][OH:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CCC(=O)O)(F)F
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
69 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvents were evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The remaining water phase was extracted with DCM (3×100 ml)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (silicagel, DCM/methanol=9/1

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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